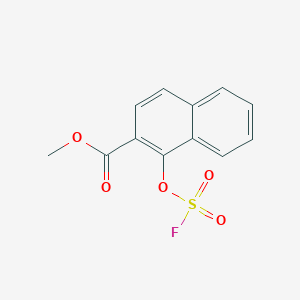

Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

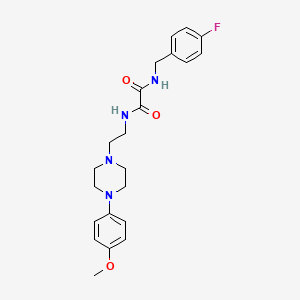

“Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate” likely refers to a compound that contains a naphthalene core, which is a polycyclic aromatic hydrocarbon, with a fluorosulfonyloxy group and a carboxylate ester group . The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions . For example, the nitro group of a nitro-substituted compound can be replaced by a fluoride anion via nucleophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the naphthalene core and the sp2 hybridized carbonyl group in the carboxylate ester . The fluorosulfonyloxy group might introduce some polarity to the molecule.Chemical Reactions Analysis

Carboxylic acids and their derivatives, such as esters, can undergo a variety of reactions. They can react with bases, undergo reduction reactions, and participate in nucleophilic acyl substitution reactions . The presence of the fluorosulfonyloxy group might also influence the reactivity of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate ester could influence its solubility, while the naphthalene core could contribute to its fluorescence properties .Scientific Research Applications

Enantioselective Sensing and Fluorogenic Labeling

Compounds similar to methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate have been used in enantioselective sensing and fluorogenic labeling. For instance, a chiral 1,8-diacridylnaphthalene-derived fluorosensor has demonstrated the ability for enantioselective sensing of various chiral carboxylic acids, including amino acids and halogenated carboxylic acids, showing enantioselectivities up to 4.5 (Mei & Wolf, 2004). This indicates that this compound could potentially be applied in the development of selective sensors for chiral molecules.

Fluorogenic Labelling in HPLC Analysis

The use of fluorogenic labeling reagents in high-performance liquid chromatography (HPLC) for the analysis of biologically important thiols is another area of interest. Compounds like the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid have been employed as fluorogenic labeling agents, reacting selectively with thiols to produce fluorescent adducts that can be separated and detected in HPLC (Gatti et al., 1990). This suggests a potential application for this compound in the fluorogenic labeling for analytical purposes.

Photoredox Catalysis

In the realm of photoredox catalysis, reagents like methyl fluorosulfonyldifluoroacetate have been used as carbomethoxydifluoromethylating agents under visible light conditions (Yu et al., 2016). This indicates that compounds with fluorosulfonyl groups can be crucial in introducing fluorinated functional groups into various substrates, suggesting a potential application for this compound in synthetic chemistry for the modification of organic molecules.

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO5S/c1-17-12(14)10-7-6-8-4-2-3-5-9(8)11(10)18-19(13,15)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSNDVJRACJIOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C=C1)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

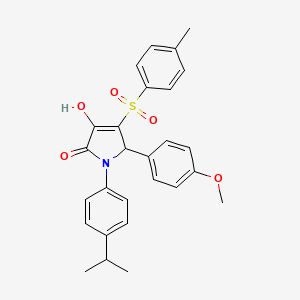

![methyl 5-(((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2844164.png)

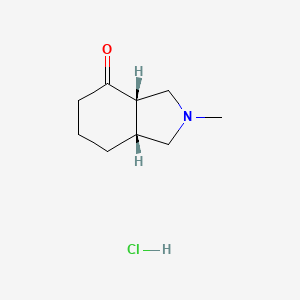

![N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2844169.png)

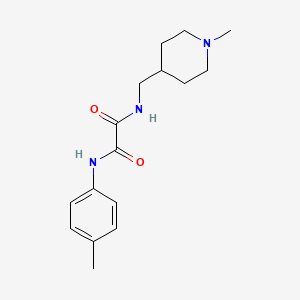

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B2844174.png)